Cas no 2228564-26-7 (4-(1,1-difluoroethoxy)-4-methylpiperidine)

4-(1,1-Difluoroethoxy)-4-methylpiperidine is a fluorinated piperidine derivative with potential applications in pharmaceutical and agrochemical research. The presence of the 1,1-difluoroethoxy group enhances metabolic stability and lipophilicity, which may improve bioavailability in drug development. The 4-methyl substitution on the piperidine ring contributes to steric effects, influencing conformational stability and binding interactions. This compound is of interest for its structural versatility, serving as a building block in the synthesis of bioactive molecules. Its unique fluorine substitution pattern offers advantages in tuning electronic and steric properties, making it valuable for medicinal chemistry and material science applications. Proper handling and storage are recommended due to its reactive functional groups.
4-(1,1-difluoroethoxy)-4-methylpiperidine structure
2228564-26-7 structure
Product Name:4-(1,1-difluoroethoxy)-4-methylpiperidine
CAS No:2228564-26-7
MF:C8H15F2NO
MW:179.207609415054
CID:6351439
PubChem ID:165840028
Update Time:2025-06-08

4-(1,1-difluoroethoxy)-4-methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(1,1-difluoroethoxy)-4-methylpiperidine
    • EN300-1943543
    • 2228564-26-7
    • Inchi: 1S/C8H15F2NO/c1-7(12-8(2,9)10)3-5-11-6-4-7/h11H,3-6H2,1-2H3
    • InChI Key: YNTKUXGEUYMXRN-UHFFFAOYSA-N
    • SMILES: FC(C)(OC1(C)CCNCC1)F

Computed Properties

  • Exact Mass: 179.11217043g/mol
  • Monoisotopic Mass: 179.11217043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 21.3Ų

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4-(1,1-difluoroethoxy)-4-methylpiperidine Related Literature

Additional information on 4-(1,1-difluoroethoxy)-4-methylpiperidine

Introduction to 4-(1,1-difluoroethoxy)-4-methylpiperidine (CAS No. 2228564-26-7)

4-(1,1-difluoroethoxy)-4-methylpiperidine, with the CAS number 2228564-26-7, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidines, which are widely studied for their diverse biological activities and potential therapeutic applications. The unique structural features of 4-(1,1-difluoroethoxy)-4-methylpiperidine, particularly the presence of difluoroethoxy and methyl groups, contribute to its distinct chemical and pharmacological properties.

The development and characterization of 4-(1,1-difluoroethoxy)-4-methylpiperidine have been driven by its potential in addressing unmet medical needs. Recent studies have highlighted its promising role in various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and metabolic disorders. The compound's ability to modulate specific receptors and enzymes makes it a valuable candidate for further investigation and potential drug development.

In terms of chemical synthesis, 4-(1,1-difluoroethoxy)-4-methylpiperidine can be prepared through a series of well-defined steps. One common approach involves the reaction of 4-methylpiperidine with 1,1-difluoroethyl triflate, followed by deprotection and purification steps. This synthetic route ensures high yields and purity, making it suitable for large-scale production and pharmaceutical applications.

The physicochemical properties of 4-(1,1-difluoroethoxy)-4-methylpiperidine have been extensively studied to understand its behavior in different environments. It exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, which facilitates its use in various biological assays. Additionally, its stability under different pH conditions and temperatures has been evaluated to ensure its reliability in pharmaceutical formulations.

In the context of pharmacology, 4-(1,1-difluoroethoxy)-4-methylpiperidine has shown promising results in preclinical studies. It has been found to exhibit potent activity against specific targets involved in neurological disorders, such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier (BBB) is a significant advantage, as it allows for effective targeting of brain tissues.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(1,1-difluoroethoxy)-4-methylpiperidine. Preliminary data from phase I trials have indicated that the compound is well-tolerated by patients with minimal side effects. These findings are encouraging and pave the way for further clinical development.

The potential therapeutic applications of 4-(1,1-difluoroethoxy)-4-methylpiperidine extend beyond CNS disorders. Recent research has explored its role in cardiovascular diseases, where it has shown promise in reducing inflammation and improving vascular function. Additionally, studies have investigated its potential as an anti-diabetic agent due to its ability to modulate glucose metabolism.

In conclusion, 4-(1,1-difluoroethoxy)-4-methylpiperidine (CAS No. 2228564-26-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and contribute to the advancement of healthcare solutions.

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